2,6-Dimethylmorpholine-4-carbonyl chloride, cis
Description
2,6-Dimethylmorpholine-4-carbonyl chloride, cis is a morpholine-derived acyl chloride characterized by methyl substituents at the 2- and 6-positions of the morpholine ring and a carbonyl chloride group at position 4. The cis designation indicates that the methyl groups occupy the same spatial plane relative to the carbonyl chloride, influencing steric and electronic properties. This compound is a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and heterocyclic derivatives. Its stereochemistry and electron-withdrawing carbonyl chloride group render it distinct from analogous morpholine or thiomorpholine derivatives .
Properties
IUPAC Name |
(2R,6S)-2,6-dimethylmorpholine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIABICEDEGND-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601099-54-0 | |
| Record name | 2,6-dimethylmorpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylmorpholine-4-carbonyl chloride, cis, typically involves the chlorination of 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group at the 4 position. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholine-4-carbonyl chloride, cis, undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 2,6-dimethylmorpholine-4-carboxylic acid.
Reduction: The compound can be reduced to form 2,6-dimethylmorpholine-4-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Alcohols: Formed by reduction
Scientific Research Applications
2,6-Dimethylmorpholine-4-carbonyl chloride, cis, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholine-4-carbonyl chloride, cis, involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2,6-Dimethylthiomorpholine-4-carbonyl chloride (CAS: 55020-83-2)
Structural Differences: Replaces the oxygen atom in the morpholine ring with sulfur, forming a thiomorpholine core. Molecular Formula: C₇H₁₂ClNOS vs. C₇H₁₂ClNO₂ for the morpholine analogue. Molar Mass: 193.69 g/mol (thiomorpholine) vs. ~177.45 g/mol (estimated for the morpholine derivative). Reactivity:
- Thioether groups (C-S-C) are less polar than ethers (C-O-C), which may alter solubility in polar solvents .
| Property | 2,6-Dimethylmorpholine-4-carbonyl chloride, cis | 2,6-Dimethylthiomorpholine-4-carbonyl chloride |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ | C₇H₁₂ClNOS |
| Molar Mass (g/mol) | ~177.45 | 193.69 |
| Key Functional Groups | Morpholine, carbonyl chloride | Thiomorpholine, carbonyl chloride |
| Reactivity | Higher electrophilicity | Moderate electrophilicity |
Azobenzene-4-sulfonyl chloride
Structural Differences : Contains a sulfonyl chloride (-SO₂Cl) group instead of a carbonyl chloride (-COCl) and an azobenzene backbone.
Isomerism : Both compounds exhibit cis-trans isomerism, but the sulfonyl chloride’s isomerism arises from the azo group (N=N), while the morpholine derivative’s isomerism is due to ring substituents.
Solvent Effects :
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
Functional Group Differences : A carboxylic acid (-COOH) replaces the carbonyl chloride (-COCl).
Reactivity :
- Carboxylic acids are less reactive than acyl chlorides, requiring activation for nucleophilic substitution.
- The pyrimidine ring introduces aromaticity, which may reduce steric hindrance compared to the morpholine derivative’s bicyclic structure .
Key Research Findings
Synthetic Applications: Morpholine-based acyl chlorides like this compound are pivotal in synthesizing heterocycles. For example, analogous acid chlorides react with hydroxybenzaldehyde to form ester-linked quinoline derivatives (e.g., compounds 6a,b and 7a,b in ). The methyl groups in the cis configuration may hinder bulky nucleophiles, affecting reaction kinetics .
Computational Insights :
- Solvent polarity and HBD acidity (α-scale) significantly influence the stability of cis isomers in acyl chlorides. CAM-B3LYP computational methods predict that polar aprotic solvents stabilize the cis isomer of 2,6-Dimethylmorpholine-4-carbonyl chloride by reducing charge separation .
Safety and Handling :
- While specific data for this compound are unavailable, structurally related acyl chlorides (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) require stringent safety measures due to corrosivity and moisture sensitivity .
Biological Activity
2,6-Dimethylmorpholine-4-carbonyl chloride, cis (CAS No. 1601099-54-0), is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by a morpholine ring with two methyl groups at the 2 and 6 positions and a carbonyl chloride functional group. The biological activity of this compound has been explored in various studies, particularly in the context of antifungal properties and potential applications in medicinal chemistry.
Antifungal Activity
Recent studies have highlighted the antifungal properties of cis-2,6-dimethylmorpholine derivatives. In one study, various analogs were synthesized and tested against plant pathogenic fungi. The results indicated that compounds containing the cis configuration exhibited superior antifungal activity compared to their trans counterparts.
Case Study: Efficacy Against Valsa mali
A notable example is the compound with a 4-bromine-substituted phenyl group combined with cis-2,6-dimethylmorpholine moiety, which demonstrated an EC50 value of 23.87 μmol/L against Valsa mali. This performance was significantly better than other tested compounds, showing an inhibition rate of 90.7% at a concentration of 50 mg/L .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that:
- The cis configuration enhances biological activity compared to the trans configuration.
- Modifications to the phenyl group also influenced efficacy, with specific substitutions leading to improved antifungal properties.
Summary of Antifungal Activity Results
| Compound ID | Configuration | EC50 (μmol/L) | Inhibition Rate (%) at 50 mg/L |
|---|---|---|---|
| 7d | cis | 23.87 | 90.7 |
| 8g | trans | Higher EC50 | Lower inhibition |
The mechanism by which cis-2,6-dimethylmorpholine-4-carbonyl chloride exerts its antifungal effects may involve interference with fungal cell wall synthesis or disruption of cellular processes essential for fungal survival. Specific interactions with enzymes or receptors in fungi could modulate metabolic pathways critical for growth and reproduction .
Q & A
Q. What are the recommended synthetic routes for preparing 2,6-Dimethylmorpholine-4-carbonyl chloride, cis?
Methodological Answer: The synthesis of this compound typically involves:
- Step 1: Starting with a morpholine precursor (e.g., 2,6-dimethylmorpholine) and reacting it with a carbonyl chloride source (e.g., phosgene or oxalyl chloride) under anhydrous conditions.
- Step 2: Maintaining strict temperature control (0–5°C) to avoid side reactions like hydrolysis or dimerization.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis isomer. Alternative methods include recrystallization in non-polar solvents.
Key Challenges: Ensuring regioselectivity at the 4-position and stereochemical purity. Use of chiral auxiliaries or catalysts (e.g., Lewis acids) may enhance selectivity .
Q. How is the stereochemical configuration (cis vs. trans) of 2,6-Dimethylmorpholine-4-carbonyl chloride verified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Coupling constants (e.g., ) between protons at the 2- and 6-positions distinguish cis (smaller coupling) from trans (larger coupling).
- X-ray Crystallography: Definitive confirmation of spatial arrangement via single-crystal analysis.
- Chiral HPLC: Separation using a chiral stationary phase (e.g., cellulose-based columns) to resolve enantiomers. Retention times are compared to standards .
Q. What are the primary research applications of this compound in asymmetric synthesis?
Methodological Answer:
- Chiral Building Block: Used to synthesize stereochemically complex molecules (e.g., pharmaceuticals, agrochemicals) via nucleophilic acyl substitution.
- Catalysis: Acts as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
- Case Study: In a 2024 study, derivatives of this compound enabled enantioselective synthesis of β-lactam antibiotics with >90% enantiomeric excess (ee) under optimized conditions .
Advanced Research Questions
Q. How does the steric and electronic environment of the morpholine ring influence reactivity in nucleophilic acyl substitutions?
Methodological Answer:
- Steric Effects: The 2,6-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Electronic Effects: Electron-withdrawing carbonyl chloride enhances electrophilicity. Computational studies (DFT) show a 15% lower activation energy for reactions with primary amines compared to secondary amines.
- Experimental Design: Kinetic studies under varying solvent polarities and temperatures can map steric/electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for morpholine-derived compounds?
Methodological Answer:
- Meta-Analysis: Compare bioactivity datasets across studies (e.g., antimicrobial IC values) using standardized assays (e.g., broth microdilution).
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., dodecyl vs. carbonyl chloride groups) with potency. For example, the cis configuration in 2,6-dimethylmorpholine derivatives shows 3-fold higher antifungal activity than trans isomers due to improved membrane penetration .
- Statistical Tools: Multivariate regression analysis to account for variables like solvent choice or cell-line specificity.
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics.
- Quantum Mechanics (QM): Calculate transition-state geometries to identify rate-limiting steps. For instance, DFT predicts a 20% yield increase when using LiCl as a catalyst in DCM.
- Case Study: A 2023 study integrated Reaxys and BKMS_METABOLIC databases to predict feasible synthetic routes with >85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
